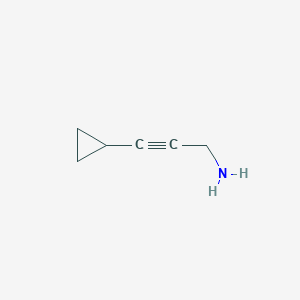

3-Cyclopropylprop-2-yn-1-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Cyclopropylprop-2-yn-1-amine is a useful research compound. Its molecular formula is C6H9N and its molecular weight is 95.14 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Cyclopropylprop-2-yn-1-amine, and how is reaction progress monitored?

- Methodological Answer : Synthesis typically involves alkyne functionalization and cyclopropane ring introduction. Key steps include Sonogashira coupling for alkyne formation and cyclopropanation via Simmons-Smith reactions. Reaction progress is monitored using NMR spectroscopy (to track proton shifts in cyclopropane and alkyne groups) and HPLC (to assess purity). Residual solvents and intermediates are quantified using GC-MS .

Q. How is this compound characterized for structural confirmation?

- Methodological Answer : Structural confirmation relies on 1H/13C NMR (e.g., cyclopropyl protons at δ 0.5–1.5 ppm and alkyne protons at δ 2.0–3.0 ppm) and IR spectroscopy (C≡C stretch ~2100 cm⁻¹). Mass spectrometry (EI/ESI) validates molecular weight, while elemental analysis confirms stoichiometry. Purity is assessed via HPLC with UV detection (λ = 254 nm) .

Q. What are the recommended storage conditions to ensure compound stability?

- Methodological Answer : Store in airtight containers under inert gas (argon/nitrogen) at –20°C to prevent alkyne oxidation. Avoid exposure to moisture and light. Stability studies using accelerated thermal degradation tests (40°C/75% RH) and HPLC stability-indicating methods are recommended for long-term storage validation .

Advanced Research Questions

Q. How can researchers resolve contradictory spectroscopic data for this compound derivatives?

- Methodological Answer : Contradictions in NMR data (e.g., unexpected splitting) may arise from steric hindrance or dynamic effects. Use 2D NMR techniques (COSY, HSQC) to assign overlapping signals. For purity disputes, employ HPLC-MS to detect trace impurities or X-ray crystallography for absolute configuration confirmation. Computational DFT-based NMR prediction (e.g., using Gaussian) can validate assignments .

Q. What experimental strategies are suitable for studying the reactivity of this compound in medicinal chemistry applications?

- Methodological Answer : Design kinetic studies under varying pH and temperature to probe alkyne-amine reactivity. Use stopped-flow UV-Vis spectroscopy for rapid reaction monitoring. For bioactivity, conduct receptor binding assays (e.g., SPR or fluorescence polarization) to assess interactions with biological targets. Computational molecular docking (AutoDock Vina) models steric/electronic effects of the cyclopropane group on binding .

Q. How can researchers validate the biological activity of this compound amid conflicting in vitro results?

- Methodological Answer : Address discrepancies by standardizing assay conditions (e.g., cell line selection, serum-free media). Use dose-response curves (IC50/EC50) with triplicate measurements. Confirm target engagement via western blotting (for enzyme inhibition) or qPCR (for gene expression changes). Cross-validate with SAR studies on structurally related analogs to isolate pharmacophoric elements .

Q. What safety protocols are critical for handling this compound in catalytic reactions?

- Methodological Answer : Use fume hoods and explosion-proof equipment due to alkyne flammability. Wear nitrile gloves and chemical goggles to prevent skin/eye contact. For spills, neutralize with inert adsorbents (vermiculite) and dispose as hazardous waste. Emergency protocols include oxygen monitoring in confined spaces and immediate decontamination with water for exposures .

Q. How can computational modeling enhance the design of this compound-based inhibitors?

- Methodological Answer : Perform DFT calculations (B3LYP/6-31G*) to map electron density on the cyclopropane ring and alkyne. Use MD simulations (AMBER) to study conformational stability in solvent. Pharmacophore modeling (Phase) identifies critical interaction sites, while ADMET prediction (SwissADME) optimizes pharmacokinetic properties .

Q. What strategies ensure data reproducibility in synthesizing this compound analogs?

- Methodological Answer : Standardize reaction parameters (catalyst loading, solvent purity) using DoE (Design of Experiments) . Validate reproducibility via inter-laboratory studies with shared reference standards. Publish detailed SI (Supporting Information) including raw NMR/FID data and chromatograms .

Q. Data Validation & Troubleshooting

Q. How should researchers validate the purity of this compound batches?

- Methodological Answer : Combine HPLC-UV/ELSD (for non-chromophoric impurities) with 1H NMR integration (residual solvent quantification). For trace metals (from catalysts), use ICP-MS . Report purity as ≥95% by area normalization across orthogonal methods .

Propiedades

Fórmula molecular |

C6H9N |

|---|---|

Peso molecular |

95.14 g/mol |

Nombre IUPAC |

3-cyclopropylprop-2-yn-1-amine |

InChI |

InChI=1S/C6H9N/c7-5-1-2-6-3-4-6/h6H,3-5,7H2 |

Clave InChI |

BSIJLGIHXMPQSU-UHFFFAOYSA-N |

SMILES canónico |

C1CC1C#CCN |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.